![molecular formula C19H22N4O3 B5640149 3-imidazo[1,2-a]pyridin-2-yl-N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}propanamide](/img/structure/B5640149.png)
3-imidazo[1,2-a]pyridin-2-yl-N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Imidazo[1,2-a]pyridines are a class of compounds known for their versatile architecture, which allows the generation of stable N-heterocyclic carbenes and has applications in various organic synthesis reactions and medicinal chemistry.
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyridines has been approached through several methods, including multicomponent reactions involving imidazo[1,5-a]pyridine carbenes with aldehydes and dimethyl acetylenedicarboxylate or allenoates for producing fully substituted furans (Pan et al., 2010). Additionally, a novel metal-free, three-component reaction has been developed for constructing imidazo[1,2-a]pyridines, facilitating the formation of C-N, C-O, and C-S bonds from ynals, pyridin-2-amines, and alcohols or thiols (Cao et al., 2014).
Molecular Structure Analysis
The molecular structure of imidazo[1,2-a]pyridines has been explored, highlighting the stable N-heterocyclic carbene frameworks that these compounds can form, which are of interest in the field of catalysis (Alcarazo et al., 2005).
Chemical Reactions and Properties
Imidazo[1,2-a]pyridines are involved in various chemical reactions, offering pathways for the synthesis of complex molecules. For instance, copper(II)-mediated aerobic synthesis allows the formation of imidazo[1,2-a]pyridines via cascade aminomethylation/cycloisomerization of alkynes (Rassokhina et al., 2015).
Physical Properties Analysis
The physical properties of imidazo[1,2-a]pyridines, such as thermal stability and magnetic properties, have been studied, indicating their potential for diverse applications in materials science and pharmaceuticals (Dylong et al., 2014).
Chemical Properties Analysis
The chemical properties, including reactivity and functional group transformations, are essential for understanding the utility of imidazo[1,2-a]pyridines in synthetic chemistry and drug development. The versatility in forming stable carbenes and undergoing transformations highlights their chemical robustness and adaptability (Alcarazo et al., 2005).
Future Directions
properties
IUPAC Name |
3-imidazo[1,2-a]pyridin-2-yl-N-[(3R,4S)-4-[(3-methyl-1,2-oxazol-5-yl)methyl]oxolan-3-yl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O3/c1-13-8-16(26-22-13)9-14-11-25-12-17(14)21-19(24)6-5-15-10-23-7-3-2-4-18(23)20-15/h2-4,7-8,10,14,17H,5-6,9,11-12H2,1H3,(H,21,24)/t14-,17+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADCSRAPQEBUYSS-PBHICJAKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)CC2COCC2NC(=O)CCC3=CN4C=CC=CC4=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NOC(=C1)C[C@@H]2COC[C@@H]2NC(=O)CCC3=CN4C=CC=CC4=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-imidazo[1,2-a]pyridin-2-yl-N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}propanamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.